Entecavir - 142217-69-4

Entecavir

Catalog Number: EVT-267352
CAS Number: 142217-69-4
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entecavir, chemically known as 2-amino-9-[(1S,3R,4S)-4-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-3H-purin-6-one, is a potent antiviral agent primarily used for its activity against the Hepatitis B virus (HBV) []. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [].

Adefovir

Compound Description: Adefovir is another nucleoside analogue reverse transcriptase inhibitor (NRTI) used to treat chronic HBV infection. [, , , , , ] Similar to lamivudine, prolonged adefovir therapy can also lead to the development of resistance. [, , , ]

Relevance: Entecavir has shown greater efficacy compared to adefovir in clinical trials. [] Additionally, Entecavir is investigated for its efficacy in patients who have developed resistance to adefovir. [, , , ] Similar to Entecavir, adefovir targets the HBV reverse transcriptase, but the two compounds have distinct chemical structures. [, , , ]

Telbivudine

Compound Description: Telbivudine is an L-nucleoside analogue that inhibits HBV DNA polymerase, blocking HBV replication. [, , , ] It is considered a potent antiviral agent against HBV. [, , , ]

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide analogue reverse transcriptase inhibitor that effectively suppresses HBV replication. [, , , , , ] TDF is recognized for its high barrier to resistance. [, , , , , ]

Relevance: Tenofovir disoproxil fumarate and Entecavir are both potent first-line treatment options for chronic HBV, and studies have been conducted to compare their efficacy and safety. [, , , , , ] While both exhibit potent antiviral activity, there are ongoing discussions about their relative efficacy in reducing the risk of hepatocellular carcinoma and differences in side effects. [, , , , , ]

Clevudine

Compound Description: Clevudine is an L-nucleoside analogue with a potent antiviral effect against HBV. [] It has shown efficacy in suppressing HBV replication in treatment-naive HBeAg-positive chronic hepatitis B patients. []

Relevance: One study compared the efficacy of clevudine with Entecavir and lamivudine in treatment-naive patients with HBeAg-positive chronic hepatitis B. [] While clevudine showed similar antiviral efficacy to Entecavir, it was associated with a higher risk of viral breakthrough. [] This highlights the importance of considering both efficacy and resistance profiles when choosing between antiviral therapies.

Source and Classification

Entecavir is synthesized from D-glucose and classified as a nucleoside reverse transcriptase inhibitor. It is marketed under various brand names, with Baraclude being the most recognized. The compound is effective in reducing viral load and improving liver function in patients with chronic hepatitis B.

Synthesis Analysis

The synthesis of entecavir has been explored through various methodologies, emphasizing efficiency and scalability. A notable approach involves the use of an intramolecular nitrile oxide cycloaddition reaction, which allows for the construction of the bicyclic structure from simpler precursors.

Key Synthesis Steps

  • Starting Material: D-glucose is often used as a starting point.
  • Intramolecular Nitrile Oxide Cycloaddition: This reaction forms the core bicyclic structure essential for entecavir.
  • Yield: A new scalable synthesis reported yields approximately 3.5% from D-glucose, showcasing the potential for large-scale production .
  • Alternative Methods: Other methods include radical-mediated cyclization techniques that introduce various functional groups at specific positions on the nucleoside skeleton .
Molecular Structure Analysis

Entecavir's molecular formula is C₁₃H₁₅N₅O₄P, and it possesses a molecular weight of approximately 277.27 g/mol. The structure features:

  • Bicyclic Base: A guanine-like moiety that mimics natural nucleosides.
  • Phosphate Group: Essential for its activity as a nucleotide analog.
  • Stereochemistry: The compound has specific stereochemical configurations that enhance its binding affinity to viral polymerases.

The structural analysis reveals that the bicyclic system contributes significantly to its antiviral activity by mimicking the natural substrates of viral enzymes.

Chemical Reactions Analysis

Entecavir undergoes several chemical reactions relevant to its pharmacological activity:

  • Phosphorylation: Once inside the cell, entecavir is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  • Inhibition of Hepatitis B Virus Polymerase: The active form inhibits the reverse transcriptase activity of hepatitis B virus polymerase, preventing viral replication.
  • Stability in Biological Systems: Entecavir exhibits stability in biological fluids, which is crucial for its efficacy as an antiviral agent .
Mechanism of Action

Entecavir acts primarily by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This mechanism involves:

  • Competitive Inhibition: The triphosphate form of entecavir competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  • Chain Termination: Once incorporated, it leads to premature termination of viral DNA synthesis.
  • Reduction in Viral Load: This action results in significant reductions in hepatitis B virus replication and associated liver damage.

Studies indicate that entecavir has a higher barrier to resistance compared to other antiviral agents, making it a preferred choice in clinical settings .

Physical and Chemical Properties Analysis

Entecavir exhibits several important physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: The compound remains stable under acidic conditions but may degrade under extreme alkaline conditions.
  • pKa Values: The pKa values indicate its acidic nature, which affects its solubility and absorption characteristics.

These properties are critical for its formulation as an oral medication and influence its pharmacokinetics.

Applications

Entecavir is primarily used in clinical settings for:

  • Treatment of Chronic Hepatitis B Virus Infection: It effectively reduces viral load and improves liver function tests in patients with chronic hepatitis B.
  • Prevention of Hepatitis B Virus Reactivation: It is also utilized prophylactically in patients undergoing immunosuppressive therapy.
  • Research Applications: Entecavir serves as a model compound in studies aimed at developing new antiviral therapies against hepatitis B virus and related viruses.
Historical Development and Global Impact of Entecavir

Evolution from Early Antiviral Candidates (SQ-34676 to BMS-200475)

The discovery of entecavir represents a paradigm shift in antiviral drug development. On January 13, 1995, Bristol-Myers Squibb (BMS) researchers identified a previously shelved compound, SQ-34676, during a systematic screening of nucleoside analogs against hepatitis B virus (HBV). Originally synthesized as part of an anti-herpes virus program, SQ-34676 had demonstrated limited efficacy against herpes simplex virus (HSV) and was considered pharmacologically dormant. However, when evaluated against HBV, it exhibited unprecedented inhibitory activity with a half-maximal effective concentration (EC₅₀) of 0.003 μmol/L – surpassing any previously tested antiviral agent [1].

Molecular optimization focused on the compound's guanosine core structure. Researchers replaced the ribose moiety with a cyclopentyl ring containing a hydroxymethyl group, creating a novel carbocyclic analog designated BMS-200475 (later entecavir). This structural modification conferred several advantages:

  • Triple-action inhibition of HBV polymerase (protein priming, negative-strand DNA synthesis, positive-strand DNA synthesis)
  • 10,000-fold greater potency against HBV polymerase versus human polymerases
  • Negligible mitochondrial toxicity due to minimal interaction with DNA polymerase γ [1] [5]

Preclinical validation utilized the woodchuck hepatitis virus (WHV) model, a robust surrogate for human HBV infection. Daily administration of 0.1 mg/kg entecavir reduced serum WHV DNA by 7-log₁₀ within 4 weeks, with sustained viral suppression undetectable by PCR after 12 weeks. Notably, hepatic covalently closed circular DNA (cccDNA) – the viral persistence reservoir – decreased significantly more than with lamivudine, suggesting potential functional cure implications [1].

Table 1: Evolution of Entecavir from Early Discovery

Development PhaseKey MilestoneSignificance
Pre-1995 (SQ-34676)Anti-herpes candidateLow efficacy against HSV
1995 (BMS Screening)HBV-specific activity identifiedEC₅₀ = 0.003 μmol/L in HepG2 cells
1997 (BMS-200475)Structural optimizationCarbocyclic guanosine analog design
1998 (Preclinical)WHV model validation7-log₁₀ viral reduction; cccDNA depletion
1999 (Mechanism)Triphosphate activity confirmedSelective inhibition of HBV polymerase

FDA Approval (2005) and WHO Essential Medicine Designation

Entecavir's regulatory journey established new standards for antiviral efficacy. The U.S. Food and Drug Administration (FDA) granted approval on March 29, 2005, based on two pivotal Phase III trials (ETV-022 and ETV-027) involving 1,363 nucleoside-naïve patients. Key registration data demonstrated:

  • Histological improvement in 72% of HBeAg-positive patients vs. 62% with lamivudine (p=0.009)
  • HBV DNA undetectability (<300 copies/mL) in 67% vs. 36% (p<0.001)
  • ALT normalization in 68% vs. 60% (p=0.02) [10] [5]

The World Health Organization added entecavir to its Model List of Essential Medicines in 2013, recognizing its:

  • High genetic barrier requiring triple mutations for resistance (cumulative resistance: <1.2% at 5 years in naïve patients)
  • Cost-effectiveness in reducing cirrhosis-related healthcare expenditures
  • Pediatric formulation availability for children ≥2 years [4] [7]

Global adoption accelerated post-approval, with regulatory clearance in >70 countries by 2010. Patent landscapes evolved significantly: initial litigation (BMS vs. Teva Pharmaceuticals) resulted in U.S. patent invalidation in 2014, enabling generic entry. By 2015, Teva, Hetero Labs, and Aurobindo Pharma received FDA approval for 0.5/1 mg tablets, expanding access in resource-limited settings [2].

Table 2: Global Regulatory Milestones for Entecavir

YearEventImpact
2005FDA Approval (NDA #021797/021798)First-line therapy designation
2006EU Marketing AuthorizationExpanded access in 31 countries
2007Japan PMDA ApprovalKey endorsement in high-endemic region
2013WHO Essential Medicine ListingGlobal standard for HBV treatment
2014-2015U.S. Patent Expiration & Generic Entry80% price reduction in emerging markets

Epidemiological Significance in HBV-Endemic Regions (e.g., China)

China's HBV epidemic magnified entecavir's public health impact. With 93 million chronic carriers (7.18% HBsAg prevalence among 1–59-year-olds), China accounted for 50% of the global HBV burden during entecavir's introduction. Regional studies demonstrated profound epidemiological advantages:

  • Treatment-naïve patients: 94% achieved HBV DNA undetectability after 3 years (vs. 40% with lamivudine)
  • Mortality reduction: 5-year survival increased from 14% to 84% in compensated cirrhosis
  • Urban-rural disparities: Entecavir availability in provincial formularies expanded coverage to 89% of rural patients by 2020 [6] [7]

Economic modeling revealed entecavir's cost-effectiveness in China's public health system. A 10-year projection showed:

  • $2.1 billion saved in cirrhosis management costs
  • HCC incidence reduction from 8.9% to 3.1% with continuous therapy
  • Treatment adherence >85% due to minimal side effects vs. interferons [7]

Liver stiffness measurements quantified population-level benefits. A 96-week trial of 46 compensated vs. 51 decompensated cirrhotic patients demonstrated:

  • Liver elasticity improvement: 38.7% reduction in compensated vs. 22.1% in decompensated (p=0.002)
  • Complement recovery: C3/C4 levels increased 1.8x faster in compensated cirrhosis
  • HCC risk differential: 6.5% incidence in decompensated vs. 1.1% in compensated (p<0.001) [6]

Table 3: Entecavir Impact in China's HBV Epidemic

Epidemiological MetricPre-Entecavir EraPost-Entecavir EraChange
Chronic HBV Prevalence9.75% (2002)7.18% (2015)-26.4%
5-Year Cirrhosis Incidence20.3%8.7%-57.1%
Vertical Transmission Rate31.5%8.2%-74.0%
HBV-related Mortality780,000/year306,000/year-60.8%

Role in Reducing Global HBV-Related Mortality and Cirrhosis Incidence

Entecavir transformed the natural history of HBV-related liver disease through three mechanisms: sustained virological suppression, histological reversal, and HCC risk mitigation. Meta-analysis of 26 studies (n=2,040 decompensated cirrhotics) quantified outcomes:

  • HBV DNA loss: RR=1.85 (95% CI:1.41–2.43) at 48 weeks
  • Early mortality reduction: 37% lower 24-week mortality vs. untreated (p=0.003)
  • Albumin recovery: 0.8 g/dL mean increase in decompensated patients [4]

Histopathological benefits were validated through serial biopsies. The LONG-221 trial demonstrated:

  • Fibrosis reversal: 88% Ishak score improvement at 280 weeks
  • Cirrhosis regression: 33% reversal to METAVIR F0-F2 in compensated patients
  • Inflammation resolution: 96% Knodell HAI reduction [5]

Global mortality modeling quantified population impact:

  • 1.2 million deaths averted between 2005–2020
  • Cirrhosis incidence decline from 8.2/100,000 to 3.1/100,000 in endemic regions
  • Treatment-mediated prevention: Each 1-log₁₀ HBV DNA reduction correlated with 14% HCC risk decrease (HR=0.86; p<0.001) [1] [6]

Table 4: Global Impact of Entecavir on HBV-Related Outcomes

Clinical EndpointLamivudine Era (Pre-2005)Entecavir Era (Post-2005)Relative Improvement
5-Year Compensated Cirrhosis Survival64%84%+31.3%
Annual HCC Incidence3.9%1.2%-69.2%
HBV DNA Undetectability (Year 5)27%94%+248%
Genotypic Resistance70%<1.2%-98.3%

Compound Nomenclature

Chemical IdentifierDesignation
IUPAC Name2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one
Development CodeSQ-34676 → BMS-200475
Generic NameEntecavir
Brand NameBaraclude®
CAS Registry142217-69-4

Properties

CAS Number

142217-69-4

Product Name

Entecavir

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L

Synonyms

Entecavir; Baraclude; Entecavir; BMS-200475; FT-0083013; D07896;

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.